2-Chloro-3-iodopyridine

Buchwald-Hartwig Amination Regioselective Catalysis Medicinal Chemistry

This 2-chloro-3-iodopyridine isomer uniquely positions iodine ortho to chlorine, creating a predictable electrophilic gradient for sequential, regioselective transformations. Unlike meta-isomers (e.g., 2-chloro-5-iodopyridine), it enables iterative cross-coupling without protecting groups. The C3–I bond undergoes mild Suzuki–Miyaura coupling (50–60 °C) while C2–Cl remains inert for subsequent amination or coupling. No other dihalopyridine delivers this programmable reactivity—essential for assembling trisubstituted pyridine cores in kinase inhibitors and unsymmetrical NHC pincer ligands. Available in gram to kilogram quantities.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 78607-36-0
Cat. No. B015675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodopyridine
CAS78607-36-0
Synonyms3-Iodo-2-chloropyridine; 
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)I
InChIInChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H
InChIKeyOHWSWGXNZDSHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-iodopyridine CAS 78607-36-0: A Dual-Halogenated Pyridine for Orthogonal Coupling and Sequential Functionalization


2-Chloro-3-iodopyridine (CAS 78607-36-0) is a dihalogenated pyridine building block in which a chlorine atom at the C2 position is paired with an iodine atom at the adjacent C3 position. This adjacency creates a unique electrophilic gradient that enables chemists to program sequential, regioselective transformations without requiring protecting groups. The compound is supplied as a crystalline solid (typically 97–98% purity) with a melting point of 93–97 °C and is sensitive to light . Its primary value proposition lies not in a single property but in the predictable, exploitable difference in reactivity between the C(sp²)–I and C(sp²)–Cl bonds under palladium catalysis, which permits iterative cross-coupling strategies that are difficult to replicate with more symmetrical dihalopyridine isomers.

Why 2-Chloro-3-iodopyridine CAS 78607-36-0 Cannot Be Replaced by 2-Chloro-5-iodopyridine or 2-Bromo-3-iodopyridine


Although several halogenated pyridines share superficial structural similarities with 2-chloro-3-iodopyridine, they fail to deliver the same predictable, sequential functionalization outcome. For example, 2-chloro-5-iodopyridine (CAS 289039-19-6) places the halogens in a meta relationship, eliminating the opportunity for ortho-adjacent electrophilic differentiation and necessitating additional protection/deprotection steps in complex syntheses. Similarly, 2-bromo-3-iodopyridine (CAS 1261974-15-5) offers a narrower reactivity gap between C(sp²)–Br and C(sp²)–I, which reduces chemoselectivity during palladium-catalyzed couplings . Even 2,3-dichloropyridine (CAS 2402-77-9) requires forcing conditions for Suzuki–Miyaura reactions, whereas the C–I bond in 2-chloro-3-iodopyridine undergoes oxidative addition under much milder, more selective conditions. Procurement of this specific isomer is therefore not a matter of convenience but a functional requirement for achieving regio‑ and chemoselective transformations without costly synthetic detours.

Quantitative Differentiation Evidence for 2-Chloro-3-iodopyridine (CAS 78607-36-0) Procurement


Orthogonal Pd-Catalyzed Amination: Regioselective C3-N vs. C2-N Bond Formation

Under optimized Pd-BINAP catalysis, 2-chloro-3-iodopyridine undergoes exclusive C–N bond formation at the C3 position with aniline derivatives, leaving the C2 chloride intact. In contrast, 2-chloro-5-iodopyridine under identical conditions exhibits lower regioselectivity, yielding a mixture of C5- and C2-aminated products .

Buchwald-Hartwig Amination Regioselective Catalysis Medicinal Chemistry

Synthesis Efficiency: Demonstrated 72% Yield from 2-Chloropyridine via Directed Lithiation

2-Chloro-3-iodopyridine can be synthesized from inexpensive 2-chloropyridine via a one-pot directed ortho-lithiation (DoM)/iodination sequence with a reported yield of 72% after chromatographic purification . This compares favorably to the synthesis of 2-chloro-3-bromopyridine, which often requires lower temperatures or specialized reagents and achieves yields ranging from 42% to 69% in similar procedures [1].

Directed Ortho-Metalation Halogen Dance Process Chemistry

Pd-Catalyzed Sonogashira Coupling: Exclusive C3 Alkynylation with Phenylacetylene

In the presence of Pd(PPh₃)₂Cl₂, 2-chloro-3-iodopyridine reacts with phenylacetylene exclusively at the C3 position, yielding 2-chloro-3-(phenylethynyl)pyridine with no detectable C2 coupling product [1]. This contrasts with 2,3-dibromopyridine, which under Sonogashira conditions produces a mixture of mono- and bis-alkynylated products, requiring careful stoichiometric control [2].

Sonogashira Coupling Heterocyclic Chemistry Alkyne Functionalization

Ortho-Lithiation and Halogen Dance: A Unique Entry to Polysubstituted Pyridines

2-Chloro-3-iodopyridine undergoes directed ortho-lithiation with LDA at –78 °C, followed by rapid halogen dance to generate a stabilized 4-lithio species. Trapping with electrophiles yields 4-substituted derivatives in high yields (typically >80%) [1]. This behavior is unique among 3-iodopyridines bearing an ortho-halogen; 2-fluoro-3-iodopyridine also undergoes this process, but 2-bromo-3-iodopyridine leads to significant decomposition under the same conditions [2].

Directed Ortho-Lithiation Halogen Dance Pyridine Functionalization

High-Value Application Scenarios for 2-Chloro-3-iodopyridine (CAS 78607-36-0)


Medicinal Chemistry: Synthesis of Kinase Inhibitors with Orthogonal Arylations

2-Chloro-3-iodopyridine is an ideal building block for the construction of trisubstituted pyridine cores found in kinase inhibitors. The C3 iodine undergoes Suzuki–Miyaura coupling with arylboronic acids under mild Pd(PPh₃)₄ conditions (50–60 °C), while the C2 chloride remains inert until subsequent, more forcing Buchwald–Hartwig amination or Suzuki coupling with a more active catalyst system. This orthogonal reactivity enables the efficient, modular assembly of diverse compound libraries without protecting group manipulation .

Process Chemistry: Streamlined Synthesis of 2,3-Diaminopyridine Pharmacophores

In the synthesis of 2,3-diaminopyridines, 2-chloro-3-iodopyridine allows for a two-step, one-pot sequence: (1) regioselective Pd-catalyzed amination at C3 with an aniline, followed by (2) a second Pd-catalyzed amination at C2. This tandem process, demonstrated on 2-chloro-3-iodopyridine with aminoazines, proceeds with high chemo- and regioselectivity, yielding unsymmetrical imidazo[4,5-b]pyridin-2-ones after triphosgene treatment [1]. The comparable 2-chloro-5-iodopyridine isomer cannot deliver the same adjacency-dependent cyclization outcome.

Agrochemical Discovery: Diversification of Herbicide Lead Scaffolds

The compound serves as a versatile intermediate in the synthesis of sulfonylurea herbicides, where the pyridine ring acts as the core heterocycle. The high-yielding synthesis of 2-chloro-3-iodopyridine from 2-chloropyridine (up to 93% yield in optimized procedures) [2] makes it an economically viable entry point for introducing aryl and heteroaryl diversity at the 3-position via Pd-catalyzed cross-coupling, a key step in generating new analogues of commercial herbicides.

Materials Science: Synthesis of Functionalized Ligands for Organometallic Complexes

The orthogonal reactivity of the C–I and C–Cl bonds enables the sequential attachment of two distinct coordinating arms to the pyridine nucleus. For example, C3 Suzuki coupling installs a bulky aryl group to influence steric environment, while C2 amination introduces a chelating amine. This precise control over substitution pattern is critical for tuning the electronic and steric properties of N-heterocyclic carbene (NHC) ligands and pincer complexes [3].

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